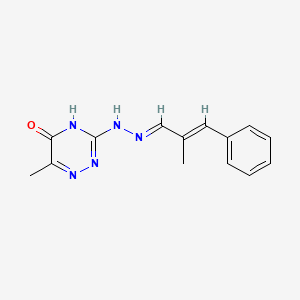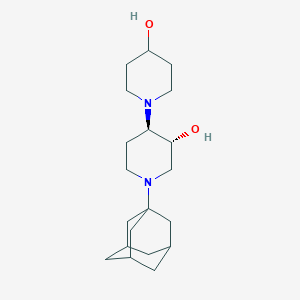
1-(cyclohexylthio)-4-(4-methylphenyl)phthalazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(cyclohexylthio)-4-(4-methylphenyl)phthalazine, also known as CPTH, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. CPTH belongs to the class of phthalazine derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Wirkmechanismus
The mechanism of action of 1-(cyclohexylthio)-4-(4-methylphenyl)phthalazine involves the inhibition of various signaling pathways involved in inflammation, tumor growth, and viral replication. 1-(cyclohexylthio)-4-(4-methylphenyl)phthalazine has been found to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and tumor growth. 1-(cyclohexylthio)-4-(4-methylphenyl)phthalazine has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. Furthermore, 1-(cyclohexylthio)-4-(4-methylphenyl)phthalazine has been shown to inhibit the reverse transcriptase activity of HIV, thereby preventing viral replication.
Biochemical and physiological effects:
1-(cyclohexylthio)-4-(4-methylphenyl)phthalazine has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB. 1-(cyclohexylthio)-4-(4-methylphenyl)phthalazine has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, 1-(cyclohexylthio)-4-(4-methylphenyl)phthalazine has been shown to inhibit the reverse transcriptase activity of HIV, thereby preventing viral replication.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(cyclohexylthio)-4-(4-methylphenyl)phthalazine in lab experiments is its ability to selectively inhibit specific signaling pathways involved in disease progression. This allows researchers to study the effects of 1-(cyclohexylthio)-4-(4-methylphenyl)phthalazine on specific diseases without affecting other signaling pathways. However, one of the limitations of using 1-(cyclohexylthio)-4-(4-methylphenyl)phthalazine in lab experiments is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research of 1-(cyclohexylthio)-4-(4-methylphenyl)phthalazine. One direction is the development of more efficient synthesis methods to improve the yield and purity of 1-(cyclohexylthio)-4-(4-methylphenyl)phthalazine. Another direction is the investigation of the potential therapeutic applications of 1-(cyclohexylthio)-4-(4-methylphenyl)phthalazine in other diseases, such as autoimmune diseases and neurological disorders. Additionally, the development of more potent analogs of 1-(cyclohexylthio)-4-(4-methylphenyl)phthalazine with improved bioavailability and efficacy is an area of future research.
Synthesemethoden
The synthesis of 1-(cyclohexylthio)-4-(4-methylphenyl)phthalazine involves the reaction of 4-methylphenylhydrazine with cyclohexyl isothiocyanate in the presence of a catalyst such as triethylamine. The resulting product is then subjected to cyclization using a suitable oxidizing agent, such as potassium permanganate, to yield 1-(cyclohexylthio)-4-(4-methylphenyl)phthalazine.
Wissenschaftliche Forschungsanwendungen
1-(cyclohexylthio)-4-(4-methylphenyl)phthalazine has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 1-(cyclohexylthio)-4-(4-methylphenyl)phthalazine has also been found to exhibit anti-tumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 1-(cyclohexylthio)-4-(4-methylphenyl)phthalazine has been shown to have anti-viral activity against viruses such as HIV and hepatitis B.
Eigenschaften
IUPAC Name |
1-cyclohexylsulfanyl-4-(4-methylphenyl)phthalazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2S/c1-15-11-13-16(14-12-15)20-18-9-5-6-10-19(18)21(23-22-20)24-17-7-3-2-4-8-17/h5-6,9-14,17H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUGWMRTOCZMHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)SC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclohexylsulfanyl)-4-(4-methylphenyl)phthalazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-(6-phenoxy-3-pyridinyl)-2-piperidinecarboxamide](/img/structure/B6138402.png)

![3-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6138414.png)
![4-biphenylyl{1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6138415.png)
![[1-[(1-methyl-1H-indol-3-yl)carbonyl]-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B6138417.png)

![2-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6138454.png)
![3-{4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}-1,2-propanediol](/img/structure/B6138460.png)
![N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-pyridinecarbohydrazide](/img/structure/B6138461.png)
![3-[(3-methoxy-1-piperidinyl)carbonyl]-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B6138468.png)
![2-(4-{2-[(2-methoxyphenyl)amino]-4,4-dimethyl-6-oxocyclohex-1-en-1-yl}-4-oxobutyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B6138473.png)

![1-[3-(2-{[cyclohexyl(methyl)amino]methyl}-4-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B6138490.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N,1-dimethyl-1H-indole-3-carboxamide](/img/structure/B6138499.png)